4-Benzylidene-2,6-diphenyl-4H-thiopyran
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Overview
Description
4-Benzylidene-2,6-diphenyl-4H-thiopyran is a heterocyclic compound that belongs to the thiopyran family Thiopyrans are sulfur-containing analogs of pyrans, which are six-membered rings with one sulfur atom replacing one of the carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzylidene-2,6-diphenyl-4H-thiopyran typically involves the condensation of benzaldehyde with 2,6-diphenyl-4H-thiopyran-4-one. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Benzylidene-2,6-diphenyl-4H-thiopyran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction of the compound can lead to the formation of thiols or thioethers.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzylidene and phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-Benzylidene-2,6-diphenyl-4H-thiopyran has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and design.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-Benzylidene-2,6-diphenyl-4H-thiopyran involves its interaction with various molecular targets and pathways. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The exact molecular targets and pathways involved are still under investigation, but its unique structure allows for diverse interactions with different biological systems.
Comparison with Similar Compounds
Similar Compounds
2,6-Diphenyl-4H-thiopyran-4-one: A closely related compound with similar chemical properties but lacking the benzylidene substituent.
2,6-Diphenyl-4H-pyran-4-one: An oxygen analog of 2,6-diphenyl-4H-thiopyran-4-one, where the sulfur atom is replaced by oxygen.
2,6-Dimethyl-4H-thiopyran-4-one: A methyl-substituted analog with different steric and electronic properties.
Uniqueness
4-Benzylidene-2,6-diphenyl-4H-thiopyran is unique due to its benzylidene substituent, which imparts distinct chemical reactivity and potential applications. This compound’s structure allows for specific interactions with various reagents and biological targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
41786-16-7 |
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Molecular Formula |
C24H18S |
Molecular Weight |
338.5 g/mol |
IUPAC Name |
4-benzylidene-2,6-diphenylthiopyran |
InChI |
InChI=1S/C24H18S/c1-4-10-19(11-5-1)16-20-17-23(21-12-6-2-7-13-21)25-24(18-20)22-14-8-3-9-15-22/h1-18H |
InChI Key |
ODLVVUHNOFUKSW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C=C(SC(=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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